Product packaging for 4-(2-Phenyl-1,3-oxazol-5-yl)aniline(Cat. No.:CAS No. 76046-08-7)

4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Cat. No.: B12901729
CAS No.: 76046-08-7
M. Wt: 236.27 g/mol
InChI Key: WSAIAGGMIUELOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenyl-1,3-oxazol-5-yl)aniline is a chemical compound of significant interest in pharmaceutical research and drug discovery. It features a 1,3-oxazole ring—a five-membered heterocycle—which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities and its role as a bioisosteric replacement for ester and amide functionalities, which can improve metabolic stability . The structure combines this oxazole core with an aniline group and a phenyl substituent, making it a versatile intermediate for the synthesis of more complex molecules. The primary research value of this compound lies in its potential as a building block for developing novel therapeutic agents. Oxazole derivatives are extensively investigated for their diverse biological activities, which include serving as anticancer, antiviral, antibacterial, and anti-inflammatory agents . The specific substitution pattern of this aniline-functionalized oxazole makes it particularly valuable for structure-activity relationship (SAR) studies. Researchers can functionalize the aniline nitrogen via aromatic substitution or use it to form amide bonds, enabling the creation of targeted libraries for high-throughput screening . While the precise mechanism of action for this compound is dependent on the final target structure, related oxazole-containing compounds have been shown to act as kinase inhibitors, receptor antagonists, and enzyme inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B12901729 4-(2-Phenyl-1,3-oxazol-5-yl)aniline CAS No. 76046-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76046-08-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-(2-phenyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C15H12N2O/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H,16H2

InChI Key

WSAIAGGMIUELOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Retrosynthetic Analysis of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking the molecule down into simpler, commercially available precursors. The primary disconnections focus on the formation of the oxazole (B20620) ring and the attachment of the aniline (B41778) moiety.

A key disconnection is across the C5-aryl bond, suggesting a coupling reaction between a pre-formed 2-phenyloxazole (B1349099) derivative and a 4-aminophenyl synthon. This could involve a 5-halo-2-phenyloxazole and a 4-aminophenylboronic acid (Suzuki coupling) or a related organometallic reagent.

Alternatively, and more fundamentally, the retrosynthesis can target the bonds of the oxazole ring itself. The most common strategies for forming 2,5-disubstituted oxazoles are the Robinson-Gabriel and Bredereck syntheses.

Robinson-Gabriel Approach : This pathway involves a cyclodehydration reaction. The target molecule can be disconnected to an α-acylamino ketone precursor. This key intermediate would be an N-benzoyl derivative of 2-amino-1-(4-aminophenyl)ethan-1-one. The amino group on the aniline ring would likely need to be protected (e.g., as a nitro or acetamido group) during the synthesis to prevent side reactions, followed by a final deprotection/reduction step.

Bredereck/Condensation Approach : This strategy involves the reaction of an α-haloketone with an amide. Retrosynthetically, this breaks the oxazole into benzamide (B126) and an α-halo-4-nitroacetophenone precursor. The nitro group serves as a protected form of the aniline, which can be reduced in the final step of the synthesis.

These primary retrosynthetic pathways highlight the key intermediates and foundational reactions that form the basis of the synthetic strategies discussed below.

Classical Synthetic Routes to the Oxazole Core in this compound

Traditional methods for constructing the oxazole ring remain fundamental in organic synthesis. These routes typically involve the formation of the heterocyclic core from acyclic precursors through cyclization and dehydration or condensation reactions.

Cyclodehydration Approaches

Cyclodehydration reactions are a cornerstone of oxazole synthesis, most notably the Robinson-Gabriel synthesis, which forms 2,5-disubstituted oxazoles by cyclizing and dehydrating an α-acylamino ketone. pharmaguideline.com

The general mechanism involves the protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration, often promoted by a strong acid. ijpsonline.com For the synthesis of this compound, the precursor would be N-(2-(4-nitrophenyl)-2-oxoethyl)benzamide. The nitro group is a common precursor to the aniline functionality and can be reduced to the amine in a subsequent step.

Common dehydrating agents used in this synthesis include:

Sulfuric Acid (H₂SO₄)

Phosphorus Pentachloride (PCl₅)

Phosphorus Oxychloride (POCl₃) ijpsonline.com

Polyphosphoric Acid (PPA), which can increase yields to 50-60%. ijpsonline.com

Another classical cyclodehydration is the Fischer oxazole synthesis, which proceeds from the reaction of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrochloric acid. ijpsonline.comtandfonline.com

Table 1: Comparison of Classical Cyclodehydration Methods

MethodPrecursorsKey Reagents/ConditionsAdvantages/DisadvantagesReference
Robinson-Gabriel Synthesisα-Acylamino ketoneStrong dehydrating agents (H₂SO₄, POCl₃, PPA)Direct route to 2,5-disubstituted oxazoles; harsh conditions can lead to low yields. pharmaguideline.comijpsonline.com
Fischer Oxazole SynthesisAromatic aldehyde and cyanohydrinAnhydrous HCl, dry etherOne of the earliest methods; uses specific starting materials. ijpsonline.comtandfonline.com

Condensation Reactions in Oxazole Ring Formation

Condensation reactions provide an alternative and powerful route to the oxazole core. The Bredereck reaction, for instance, synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.com To obtain the target molecule, one could react 2-bromo-1-(4-nitrophenyl)ethan-1-one with benzamide. The resulting 2-phenyl-5-(4-nitrophenyl)oxazole can then be reduced to this compound using reagents like tin and hydrochloric acid or iron and hydrochloric acid. easycdmo.com

The Van Leusen reaction is another prominent method, typically used for forming 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govwikipedia.org While direct synthesis of a 2,5-disubstituted oxazole is less common via this route, modifications and multi-step sequences can employ its principles.

Table 2: Overview of Condensation Reactions for Oxazole Synthesis

MethodKey ReactantsTypical ConditionsApplicability to Target CompoundReference
Bredereck Reactionα-Haloketone and amideHeating, often without solventDirectly applicable using 2-bromo-1-(4-nitrophenyl)ethan-1-one and benzamide, followed by nitro reduction. tandfonline.comijpsonline.com
Van Leusen ReactionAldehyde and TosMICBase (e.g., K₂CO₃, DBU) in a polar aprotic solvent (e.g., CH₃CN, MeOH)Primarily for 5-substituted oxazoles; less direct for 2,5-disubstitution. nih.govwikipedia.org

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced methods for preparing this compound include transition metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions for Aniline/Oxazole Linkage

Transition metal catalysis offers powerful tools for forming the C-C or C-N bonds required to assemble the final molecule. These methods can be used to link pre-synthesized oxazole and aniline rings, often with high efficiency and functional group tolerance. researchgate.net

Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant. For example, a Suzuki-Miyaura coupling can be employed to create the C5-aryl bond. ijpsonline.com This would involve the reaction of a 5-halo-2-phenyloxazole with 4-aminophenylboronic acid (or its protected equivalent). A study by Stambuli and coworkers demonstrated the utility of deprotonating 2-(methylthio)-1,3-oxazole at the C-5 position to create a nucleophile for reaction with electrophiles, providing a pathway to 2,5-disubstituted oxazoles. nih.gov Similarly, the formation of 5-iodo or 5-tri-n-butylstannyl oxazoles allows for subsequent Suzuki or Stille cross-coupling reactions. nih.gov

One-pot procedures that combine oxazole formation with coupling have also been developed. For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles via a Suzuki-Miyaura coupling has been achieved using a nickel catalyst. tandfonline.comijpsonline.com While this produces a different substitution pattern, the principle of combining cyclization and coupling is a key advanced strategy.

Table 3: Examples of Transition Metal-Catalyzed Reactions

Reaction TypeReactantsCatalyst SystemKey FeatureReference
Suzuki-Miyaura Coupling5-Halo-2-phenyloxazole + 4-Aminophenylboronic acidPd(PPh₃)₄ or similar Pd(0) complexForms the C5-aryl bond on a pre-formed oxazole ring. ijpsonline.comnih.gov
Stille Coupling2-Phenyl-5-(tri-n-butylstannyl)oxazole + Protected 4-haloanilinePalladium complexAlternative method for C-C bond formation. nih.gov
One-Pot Coupling/CyclizationCarboxylic acid, amino acid, boronic acidNi catalystCombines multiple steps to build complex oxazoles efficiently. tandfonline.comijpsonline.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijpsonline.com These principles can be applied to the synthesis of this compound to create more environmentally benign processes.

Key green approaches in oxazole synthesis include:

Alternative Energy Sources : Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times, increase yields, and minimize the use of volatile organic solvents. ijpsonline.com

Green Solvents and Catalysts : The use of water, ionic liquids, or deep-eutectic solvents as reaction media can replace hazardous organic solvents. ijpsonline.com The development of reusable catalysts, such as Fe₃O₄ magnetic nanoparticles, allows for easy separation and recycling, reducing waste. iau.ir Organocatalysts like L-proline have also been used for the synthesis of oxazolone (B7731731) derivatives under environmentally friendly conditions. researchgate.net

Electrochemical Synthesis : Electrochemical methods offer a sustainable alternative by avoiding the need for toxic and expensive transition metal catalysts and chemical oxidants. researchgate.netrsc.org These reactions can be performed under mild conditions, generating key intermediates through anodic oxidation. rsc.org

For example, a greener version of the Bredereck or a similar condensation reaction could be performed using a recyclable magnetic nanoparticle catalyst in water, potentially at a moderate temperature of around 50°C, to yield the desired oxazole core. iau.ir

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis offers significant advantages in terms of safety, efficiency, and scalability for the production of heterocyclic compounds like oxazoles. While specific literature on the continuous synthesis of this compound is not prevalent, related methodologies for oxazole synthesis have been successfully developed and demonstrate the potential of this technology.

Thermolysis: A vinyl azide (B81097) solution is passed through a heated reactor to induce thermolysis, generating a highly reactive 2H-azirine intermediate. This transformation is a key step in forming the heterocyclic core. beilstein-journals.org

Acylation: The in-situ generated azirine is immediately reacted with an acyl halide, such as bromoacetyl bromide. This reaction proceeds at room temperature and forms the 2-(bromomethyl)oxazole ring structure. beilstein-journals.org

Nucleophilic Substitution: The resulting 2-(halomethyl)oxazole is a versatile intermediate. In the documented procedure, it is subsequently treated with a nucleophile like sodium azide in an aqueous medium to yield the final 2-(azidomethyl)oxazole product. beilstein-journals.org

This integrated continuous-flow process allows for the synthesis of functionalized oxazoles in good yields and with residence times as short as seven to nine minutes. beilstein-journals.org The methodology highlights the capability of flow chemistry to handle reactive intermediates safely and efficiently, a principle that can be extrapolated to the synthesis of other complex oxazoles, including aniline-substituted derivatives.

Optimization of Reaction Conditions and Yields for this compound Synthesis

One critical step in many synthetic routes is the formation of an amide bond. A study focused on converting an ester intermediate to various amides under microwave irradiation systematically optimized the reaction parameters. tandfonline.comtandfonline.com The model reaction involved treating an oxazole ester with 4-tert-butylaniline. Different lithium salts and solvents were screened to maximize the yield of the desired amide product. The use of lithium chloride (LiCl) in 1,2-dichloroethane (B1671644) (DCE) at 100°C under microwave irradiation was found to be the optimal condition, affording the product in 90% isolated yield. tandfonline.com

Table 1: Optimization of Amide Synthesis via Microwave Irradiation tandfonline.com

Entry Lithium Salt Solvent Yield (%)
1 LiBr DMF 40
2 LiCl DMF 65
3 LiI DMF 25
4 LiCl Dioxane 50
5 LiCl DCE 90

Reaction Conditions: Ester (1 mmol), amine (1.2 mmol), Lithium salt (2 mmol), solvent (2 mL), microwave irradiation at 100°C for 1 h.

Furthermore, the synthesis of the oxazole ring itself has been a subject of optimization. A key method involves the reaction of an azide with an isothiocyanate, mediated by a phosphine (B1218219) ligand to generate an iminophosphorane intermediate. tandfonline.comtandfonline.com To improve upon traditional methods that may require high temperatures, researchers explored various phosphine ligands at room temperature. The use of a polymer-supported triphenylphosphine (B44618) (poly-TPP) was found to be exceptionally effective. It not only facilitated the reaction at room temperature but also simplified purification, as the resulting phosphine oxide by-product could be easily removed by filtration. This optimized protocol achieved an excellent isolated yield of 96%. tandfonline.com

Table 2: Optimization of Oxazole Synthesis with Different Phosphine Ligands tandfonline.com

Entry Phosphine Ligand Product Isolation Method Yield (%)
1 PPh₃ Column Chromatography 93
2 P(t-Bu)₃ Column Chromatography 15
3 Poly-TPP Filtration 96

Reaction Conditions: Azide (1 mmol), isothiocyanate (1.2 mmol), phosphine ligand (1 mmol), dioxane, 3 h, RT.

Stereochemical Considerations in Related Oxazole-Aniline Syntheses

Stereochemistry is a critical aspect of chemical synthesis, profoundly influencing the biological activity and physical properties of molecules. rijournals.com While this compound itself is achiral, the synthesis of related chiral oxazoline-aniline structures necessitates careful stereochemical control.

An efficient method for synthesizing chiral 2-oxazolines involves the stereospecific isomerization of 3-amido-2-phenyl azetidines. nih.gov This reaction, often catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)₂), proceeds via a proposed Sₙ2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring. This mechanism dictates that the stereochemistry of the final 2-oxazoline product is cis. nih.gov This demonstrates how the stereochemistry of a starting material can be directly translated to the product in a controlled manner.

Another approach involves the synthesis of chiral 2-(aminophenyl)-2-oxazolines through a one-step, zinc chloride-catalyzed reaction between isatoic anhydride (B1165640) and a chiral amino alcohol. researchgate.net The use of optically active starting materials like (S)-phenylglycinol directly introduces a chiral center into the oxazoline (B21484) ring. The stereochemical integrity is maintained throughout the reaction, leading to the formation of a specific enantiomer. These examples underscore the principle that achieving stereoselectivity in oxazole-containing compounds often relies on using chiral starting materials or employing stereospecific reaction mechanisms. nih.govresearchgate.net

Isolation and Purification Techniques in the Synthesis of this compound

The final stage of any chemical synthesis is the isolation and purification of the target compound to remove by-products, unreacted starting materials, and catalysts. For this compound and related compounds, a variety of standard and advanced chromatographic techniques are employed.

Standard Chromatography:

Flash Column Chromatography: This is a widely used method for the purification of oxazole and oxadiazole derivatives. For instance, in the synthesis of a related 2-(4'-aminophenyl)-5-ethyl-1,3,4-oxadiazole, the crude product was purified by flash chromatography using a hexane/ethyl acetate (B1210297) solvent system to afford the final compound as a pale brown solid. chemicalbook.com Similarly, other complex oxazole-containing heterocycles have been purified via flash chromatography on silica (B1680970) gel. rsc.org

Filtration: The choice of reagents can greatly simplify purification. As mentioned previously, the use of polymer-supported triphenylphosphine in oxazole synthesis allows for the removal of the spent reagent and its oxide by-product by simple filtration through a celite bed, streamlining the workup process. tandfonline.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC is the method of choice. Chiral preparative HPLC is particularly crucial for the separation of enantiomers in related chiral oxazole syntheses. Detailed methods often specify the exact column and mobile phase conditions required for effective separation. google.com

Table 3: Examples of Chiral Preparative HPLC Separation Conditions for Related Compounds google.com

Method Column Mobile Phase Flow Rate / Pressure
Chiral Separation B Regis Reflect C-Amylose A (250 x 30 mm, 5 µm) 45% CO₂ + 55% (0.1% NH₃ in MeOH) 25 g/min , 120 bar
Chiral Separation C Regis Reflect C-Amylose A (250 x 30 mm, 5 µm) 40% CO₂ + 60% (0.1% NH₃ in MeOH) 25 g/min , 110 bar

These techniques, ranging from basic filtration to sophisticated chiral HPLC, are essential tools for obtaining this compound and its analogs in the high purity required for subsequent applications. chemicalbook.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl and aniline (B41778) rings, as well as the oxazole (B20620) ring, are observed. The protons on the phenyl ring attached to the oxazole typically appear as a multiplet in the aromatic region. The protons of the aniline ring often present as two doublets, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the proton on the oxazole ring is also a key diagnostic peak. The protons of the amino group (NH₂) usually appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (ortho)~8.11d~8.0
Phenyl-H (meta, para)~7.72 - 7.64m-
Aniline-H (ortho to NH₂)~7.16d~8.4
Aniline-H (meta to NH₂)~6.87d~8.4
Oxazole-H~7.23s-
NH₂~9.36br s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the carbon atoms of the phenyl and aniline rings, as well as the three carbon atoms of the oxazole ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic. For instance, the carbon atom situated between the oxygen and nitrogen atoms (C2) and the carbon at the 5-position (C5) of the oxazole ring have characteristic chemical shifts. The carbon atoms of the phenyl and aniline rings appear in the aromatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Oxazole C2~160.2
Oxazole C4~125.1
Oxazole C5~149.4
Phenyl C (ipso)~128.3
Phenyl C (ortho)~128.5
Phenyl C (meta)~126.9
Phenyl C (para)~126.7
Aniline C (ipso-NH₂)~145.9
Aniline C (ortho to NH₂)~114.1
Aniline C (meta to NH₂)~125.7
Aniline C (ipso-Oxazole)~135.6

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. rsc.orgchemicalbook.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms, which is invaluable for tracing the connectivity within the phenyl and aniline rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the link between the phenyl ring and the oxazole ring, and the oxazole ring to the aniline ring, by observing correlations between protons on one ring and carbons on the other.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. rsc.orgmdpi.comyoutube.comrsc.orgrsc.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H Stretch (Amine)3400 - 3250IR
Aromatic C-H Stretch3100 - 3000IR, Raman
C=N Stretch (Oxazole)1650 - 1590IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-O-C Stretch (Oxazole)1100 - 1020IR

Note: The exact positions of the bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. rsc.orgrsc.orgcore.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound, which aids in its structural confirmation. rsc.orgyoutube.comrsc.orgmetabolomexchange.org

In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of the molecule is observed. The fragmentation pattern provides valuable information about the stability of different parts of the molecule and the nature of the bonds. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. For this compound, fragmentation could involve cleavage of the oxazole ring or loss of groups from the aniline or phenyl substituents. Aromatic amines often exhibit a strong molecular ion peak and may show a characteristic loss of a hydrogen radical (M-1). smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.orgmdpi.comrsc.orgmetabolomexchange.org This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₅H₁₂N₂O is 236.09496, and HRMS data would be expected to be in close agreement with this value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In the analysis of this compound, MS/MS experiments reveal characteristic fragmentation patterns that are indicative of its constituent structural motifs.

The electron impact (EI) induced fragmentation of oxazole derivatives often involves cleavage of the heterocyclic ring. clockss.org For phenyl-substituted oxazoles, a common fragmentation pathway involves the loss of a benzonitrile (B105546) molecule (C₇H₅N). mdpi.com Another characteristic fragmentation is the formation of a benzoyl cation (C₆H₅CO⁺), which can serve as a fingerprint for the phenyl-substituted oxazole ring. mdpi.com

In a typical MS/MS experiment, the protonated molecule of this compound would be selected as the precursor ion. Upon collision-induced dissociation (CID), a series of product ions would be generated. The fragmentation patterns are influenced by the substituents on the oxazole ring. clockss.org For instance, the presence of the aniline group can influence the charge localization and subsequent fragmentation pathways. nih.gov

Table 1: Predicted Major Fragmentation Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
[M+H]⁺[M+H - C₇H₅N]⁺Benzonitrile
[M+H]⁺[C₆H₅CO]⁺C₉H₇N₂O
[M+H]⁺[C₉H₈N₂O]⁺C₆H₅

This table is predictive and based on known fragmentation patterns of similar oxazole derivatives. Actual experimental data would be required for definitive confirmation.

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass measurements and isotopic pattern analysis, allows for the unambiguous confirmation of the molecular structure of this compound. mdpi.comdokumen.pub

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopic Methodologies for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption and emission spectra of this compound provide insights into its electronic structure and photophysical properties.

Diaryloxazole derivatives are known for their fluorescence properties. clockss.org The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the conjugated aromatic system. researchgate.netresearchgate.net The presence of the phenyl and aniline substituents on the oxazole core creates an extended π-system, influencing the energy of these transitions.

The absorption and emission maxima are sensitive to the solvent polarity. researchgate.net In polar solvents, a bathochromic (red) shift in the emission spectrum is often observed, which can be indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Table 2: Expected UV-Vis Absorption and Emission Data for this compound

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Dichloromethane~300-350~350-450Variable
Methanol~300-350~360-460Variable

This table presents expected ranges based on data for similar diaryloxazole compounds. bohrium.commdpi.com Specific values for this compound would need to be determined experimentally.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to complement experimental data by predicting transition energies and the nature of the molecular orbitals involved in the electronic transitions. bohrium.com

X-ray Diffraction (XRD) for Single Crystal Structural Determination of this compound

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.commdpi.com An XRD analysis of a suitable single crystal of this compound would provide a wealth of structural information.

The crystal structure would reveal the planarity of the oxazole ring and the dihedral angles between the phenyl and aniline rings relative to the oxazole core. nih.govwhiterose.ac.uk This information is crucial for understanding the extent of π-conjugation in the solid state. Intermolecular interactions, such as hydrogen bonding (e.g., N-H···N or N-H···O) and π–π stacking interactions, which govern the crystal packing, can also be identified and characterized. nih.goviucr.org

Table 3: Key Crystallographic Parameters Potentially Obtainable from XRD Analysis

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Bond Lengths and AnglesPrecise measurements of all bonds and angles
Dihedral AnglesTorsion angles between different parts of the molecule
Hydrogen Bonding GeometryDistances and angles of hydrogen bonds
π–π Stacking InteractionsCentroid-to-centroid distances and slip angles

This table outlines the types of data obtained from a single-crystal XRD experiment. The actual values are specific to the crystal structure of the compound.

The detailed structural information from XRD is invaluable for structure-activity relationship (SAR) studies and for understanding the solid-state properties of the material. bohrium.comresearchgate.net

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of organic molecules like this compound.

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. rrpharmacology.rucyberleninka.ru For this compound, a reversed-phase HPLC method would likely be used, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound is a characteristic parameter under specific chromatographic conditions. Purity is assessed by the presence of a single major peak in the chromatogram, with the peak area being proportional to the concentration.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the high molecular weight and potential for thermal degradation of this compound might present challenges, derivatization could be employed to increase its volatility if necessary. The mass spectrum obtained from the GC-MS analysis provides an additional layer of identification.

Table 4: Typical Chromatographic Data for Purity Assessment

TechniqueParameterTypical Value/Observation
HPLCRetention Time (t_R)Dependent on column, mobile phase, and flow rate
Purity (by peak area %)>95% for a purified sample
GC-MSRetention Time (t_R)Dependent on column and temperature program
Mass SpectrumShould match the known spectrum of the compound

This table provides an example of the data obtained from chromatographic analyses. The specific values are method-dependent.

The use of these chromatographic techniques is crucial for ensuring the purity of this compound, which is a prerequisite for reliable biological and materials science studies.

Theoretical and Computational Investigations of 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic structure and distribution of molecular orbitals, which govern the chemical behavior and properties of a molecule.

Density Functional Theory (DFT) has become a primary method for studying the ground-state geometries and electronic properties of organic molecules due to its balance of accuracy and computational cost. For 4-(2-Phenyl-1,3-oxazol-5-yl)aniline, DFT calculations, typically using the B3LYP functional with a basis set such as 6-31G* or 6-311G(d,p), are employed to optimize the molecular structure. nih.gov These calculations provide detailed information on geometric parameters like bond lengths and angles. researchgate.net For instance, the C-C bond lengths in the phenyl rings are expected to be in the range of 1.388 to 1.418 Å, consistent with aromatic systems.

DFT is also used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. semanticscholar.org

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations Note: These are representative values based on studies of similar molecular structures.

ParameterPredicted Value (B3LYP/6-311G(d,p))Description
C-N (Aniline) Bond Length~1.44 ÅBond connecting the aniline (B41778) nitrogen to the phenyl ring.
C=N (Oxazole) Bond Length~1.29 ÅDouble bond within the oxazole (B20620) ring.
C-O (Oxazole) Bond Length~1.37 ÅSingle bond within the oxazole ring.
Dihedral Angle (Phenyl-Oxazole)~25°Torsion angle between the phenyl and oxazole rings. nih.gov
Dihedral Angle (Aniline-Oxazole)~35°Torsion angle between the aniline phenyl ring and the oxazole ring. researchgate.net

While DFT is powerful for ground-state properties, ab initio methods, such as Configuration Interaction Singles (CIS), are often employed to study the electronic configurations of excited states. researchgate.net These methods provide a more detailed picture of the molecular orbitals involved in electronic transitions, such as the π to π* transitions that are characteristic of aromatic systems like aniline. researchgate.net For this compound, CIS calculations can help elucidate the nature of its two lowest ππ* singlet states (S1 and S2), predicting whether the geometry in these excited states remains planar or becomes distorted. researchgate.net Such analyses are crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. ajchem-a.com By simulating the motion of atoms and molecules, MD can explore the different conformations that this compound can adopt. Analysis of parameters such as root-mean-square deviation (RMSD) helps in understanding the stability of these conformations. ajchem-a.com

MD simulations are also invaluable for studying intermolecular interactions. In the solid state or in solution, molecules interact through various non-covalent forces, including hydrogen bonds (N-H···N), π–π stacking between aromatic rings, and van der Waals forces. nih.govmdpi.com The crystal packing of similar oxazole derivatives is often stabilized by such weak intermolecular interactions. semanticscholar.org Energy calculations based on these simulations can quantify the strength of molecule-molecule interactions, helping to understand the supramolecular architecture. mdpi.com

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can compute vibrational frequencies corresponding to FT-IR and Raman spectra. semanticscholar.orgrasayanjournal.co.in The calculated wavenumbers are often scaled to correct for systematic errors in the theoretical method, and the results are compared with experimental spectra to assign vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. semanticscholar.org The agreement between theoretical and experimental spectra serves as a strong validation of the computed molecular geometry and electronic structure.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Oxazole Derivative Note: This table illustrates the typical correlation between calculated and observed data.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch~3320~3321Stretching of the amine N-H bond. scispace.com
C=O Stretch~1650~1647Carbonyl stretching in an oxazolone (B7731731) ring. scispace.com
N=N Stretch~1500~1511Diazo group stretch in azo dyes. rasayanjournal.co.in
C-O-C Stretch~1340~1341Asymmetric stretch of the ether linkage. scispace.com

Computational Design and Rational Modification Strategies for this compound Derivatives

Computational chemistry plays a critical role in the rational design of new molecules with desired properties. For this compound, computational strategies can guide the synthesis of derivatives with enhanced biological activity or improved material properties. rsc.org Techniques such as fragment-based drug design (FBDD) and scaffold hopping can be used to design novel inhibitors for therapeutic targets like the epidermal growth factor receptor (EGFR). rsc.orgmdpi.com

By systematically modifying the substituents on the phenyl and aniline rings, it is possible to tune the molecule's electronic properties, solubility, and binding affinity to a target receptor. For example, adding electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap and reactivity. Molecular docking simulations can then be used to predict the binding modes and affinities of these designed derivatives to a biological target, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical calculations can provide deep insights into the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or further functionalization, DFT can be used to map out the reaction pathway. This involves locating transition states and calculating activation energies, which helps in understanding the reaction kinetics and feasibility.

For example, DFT calculations can be used to study the rotational barriers around single bonds, such as the N-CO bond in related amide systems, which is important for understanding conformational isomerism. scispace.com Similarly, the mechanism of cyclization reactions to form the oxazole ring or subsequent reactions like nucleophilic substitution can be investigated. researchgate.net Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and improving synthetic yields. rasayanjournal.co.in

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling represents a crucial computational tool in chemical and pharmaceutical sciences. These models aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netnih.gov For a compound such as this compound, QSPR can predict various properties even before its synthesis, thereby guiding research and development efforts. nih.gov The methodologies involve calculating molecular descriptors that numerically represent the molecule's structure and then using statistical methods to create a predictive model.

Research into related oxazole, aniline, and furan (B31954) derivatives demonstrates the utility of QSPR in predicting properties ranging from biological activity to corrosion inhibition. wisdomlib.orgresearchgate.netdigitaloceanspaces.com Studies on oxadiazole derivatives, for instance, have shown that thermodynamic and steric properties like the Shape Coefficient and Molecular Topological Index can positively contribute to antimicrobial activity, while electronic properties such as Dipole Moment and Electronic Energy may contribute negatively. globalresearchonline.net Similarly, QSPR models for aniline and phenol (B47542) derivatives have been developed to predict toxicity values. researchgate.net These studies underscore the importance of selecting appropriate descriptors and statistical models to understand the relationship between a molecule's structure and its functions. researchgate.net

The general workflow for building a QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical techniques, and rigorously validating the model's predictive power. nih.govnih.gov

Molecular Descriptors in QSPR Modeling

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. They are categorized based on their dimensionality and the information they encode. For a molecule like this compound, a variety of descriptors would be calculated to build a robust QSPR model.

Descriptor CategoryExamplesDescription
Topological (2D) Molecular Topological Index (MTI), Connectivity Indices (e.g., X1)Describe the atomic connectivity and branching of the molecule. wisdomlib.orgglobalresearchonline.net
Quantum-Chemical EHOMO, ELUMO, Dipole Moment, Electronic Energy (EE)Derived from quantum mechanical calculations, these describe the electronic properties and reactivity of the molecule. digitaloceanspaces.comglobalresearchonline.net
Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity (MR)Represent properties like hydrophobicity and polarizability.
Steric/Geometrical (3D) Molecular Volume, Surface Area, Shape CoefficientDescribe the three-dimensional size and shape of the molecule. globalresearchonline.net

Statistical Methods and Model Development

Once descriptors are calculated, statistical methods are employed to build the predictive model. The choice of method depends on the complexity of the relationship between the descriptors and the property being modeled.

Multiple Linear Regression (MLR): This is one of the most common methods, valued for its simplicity and the easy interpretation of its mathematical expression. mdpi.com It creates a linear equation that relates the property to a set of descriptors.

Partial Least Squares (PLS) Regression: PLS is particularly useful when dealing with a large number of descriptors that may be correlated with each other. mdpi.com It is a widely used technique in QSAR/QSPR studies. mdpi.com

Principal Component Regression (PCR): This method is also used to handle collinearity in data by first performing a principal component analysis (PCA) on the descriptors before regression. digitaloceanspaces.com

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) can be used to model complex, non-linear relationships. researchgate.net

Model Validation and Application

A critical step in QSPR modeling is validation, which ensures the model is robust, reliable, and has good predictive capability. researchgate.net This is typically done using internal validation techniques like leave-one-out (LOO) cross-validation and external validation with a separate test set of compounds not used in model development. nih.govplos.org

The following table presents hypothetical data from a QSPR study on a series of aniline derivatives, illustrating the relationship between selected descriptors and a predicted property.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Property (Arbitrary Units)
Aniline93.130.901.534.5
4-Chloroaniline127.571.832.996.2
4-Methoxyaniline123.151.251.865.1
This compound 250.293.50(Predicted)(Predicted)
Derivative X(Value)(Value)(Value)(Predicted)
Derivative Y(Value)(Value)(Value)(Predicted)

For this compound, a validated QSPR model could provide valuable insights into its properties, aiding in the rational design of new compounds with desired characteristics and reducing the need for extensive experimental testing.

Chemical Reactivity and Derivatization Strategies for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline moiety is a versatile functional group for a variety of chemical transformations, including electrophilic substitutions on the aromatic ring and reactions involving the amino group itself.

The amino group of the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. Due to the substitution at the para position by the oxazole (B20620) ring, electrophilic attack is anticipated to occur at the positions ortho to the amino group (C-3 and C-5).

Common electrophilic aromatic substitution reactions applicable to 4-(2-phenyl-1,3-oxazol-5-yl)aniline include:

Halogenation: Bromination or chlorination, typically carried out with bromine in a solvent like acetic acid or with a source of electrophilic chlorine, would be expected to yield the 3,5-dihalo derivatives.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce nitro groups at the 3 and 5 positions. Reaction conditions would need to be carefully controlled to avoid over-nitration or oxidation of the aniline.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of sulfonic acid groups at the 3 and 5 positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
BrominationBr₂/CH₃COOH3,5-Dibromo-4-(2-phenyl-1,3-oxazol-5-yl)aniline
NitrationHNO₃/H₂SO₄3,5-Dinitro-4-(2-phenyl-1,3-oxazol-5-yl)aniline
SulfonationFuming H₂SO₄4-Amino-5-(2-phenyl-1,3-oxazol-5-yl)-1,3-benzenedisulfonic acid

The primary aromatic amino group of this compound can be converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) capes.gov.brresearchgate.net.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline, to form a highly colored azo compound capes.gov.brresearchgate.netscielo.org.co. This reaction is a cornerstone of the synthetic dye industry nih.gov. For instance, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) would be expected to produce a vibrant azo dye.

The general two-step process is as follows:

Diazotization: this compound is treated with NaNO₂ and HCl at 0-5 °C to form the corresponding diazonium chloride.

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., an activated aromatic compound like a phenol or an aromatic amine) to yield the azo dye capes.gov.brresearchgate.net.

The nucleophilic amino group of this compound readily participates in reactions to form amides and imines (Schiff bases).

Amide Formation: Amides can be synthesized by reacting the aniline with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides quora.comnih.gov. The direct reaction with a carboxylic acid often requires high temperatures or the use of a coupling agent to facilitate the dehydration process nih.govrsc.org. A more common laboratory method involves the use of an acid chloride in the presence of a base to neutralize the HCl byproduct.

Reaction with Acid Chlorides: R-COCl + H₂N-Ar → R-CONH-Ar + HCl

Reaction with Carboxylic Acids (with coupling agent): R-COOH + H₂N-Ar → R-CONH-Ar + H₂O

Imine (Schiff Base) Formation: Imines are formed through the condensation reaction of the aniline with an aldehyde or a ketone, typically under acidic or basic catalysis with the removal of water scielo.org.conih.gov. These reactions are often reversible.

Reaction with Aldehydes/Ketones: R-CHO + H₂N-Ar ⇌ R-CH=N-Ar + H₂O

The formation of these derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships nih.govresearchgate.net.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds nih.govacs.org. This reaction can be used to further functionalize the aniline nitrogen of this compound by coupling it with aryl halides or triflates. This methodology allows for the synthesis of triarylamines, which are valuable structures in materials science and medicinal chemistry.

The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with an aryl halide nih.govnih.gov. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to several generations of highly efficient catalyst systems estranky.sk.

Table 2: Key Components of Buchwald-Hartwig Amination

ComponentRoleExamples
Palladium PrecatalystSource of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes the Pd center and facilitates the catalytic cycleBiaryl phosphines (e.g., XPhos, SPhos), Josiphos
BaseDeprotonates the amine and facilitates reductive eliminationNaOt-Bu, K₃PO₄, Cs₂CO₃
Aryl Halide/TriflateThe electrophilic coupling partnerAryl bromides, aryl chlorides, aryl triflates

Reactions at the Oxazole Heterocycle

The oxazole ring in this compound is a five-membered heterocycle that also possesses sites for further functionalization, although it is generally less reactive towards electrophilic substitution than the aniline ring.

The oxazole ring is considered electron-deficient and less aromatic compared to rings like benzene (B151609) or pyrrole, which influences its reactivity.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups researchgate.netresearchgate.netnih.gov. When it does occur, substitution is typically directed to the C5 position, followed by C4. In the case of this compound, the C5 position is already substituted. Therefore, any electrophilic attack on the oxazole ring itself is less likely than on the highly activated aniline ring.

Metallation and Subsequent Functionalization: A more effective strategy for functionalizing the oxazole ring is through metallation, typically lithiation, followed by quenching with an electrophile. Deprotonation of oxazoles can occur at the C2 position rsc.orgresearchgate.net. However, for a 2,5-disubstituted oxazole, direct C-H activation at the C4 position can be achieved.

Palladium-Catalyzed Direct C-H Arylation: Recent advancements in catalysis have enabled the direct C-H arylation of oxazoles, providing a powerful tool for constructing complex molecules without the need for pre-functionalization like halogenation or metallation. Research has shown that the C5 position of the oxazole ring can be selectively arylated. For 2,5-disubstituted oxazoles, direct arylation at the C4 position has also been reported, though it can be more challenging. These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the C-H activation and subsequent coupling with an aryl halide.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle, which generally exhibits considerable thermal stability. tandfonline.com However, under specific and often forcing reaction conditions, the oxazole core of this compound can undergo ring-opening or rearrangement reactions. These transformations typically compromise the aromaticity of the ring and lead to fundamentally different chemical structures.

Deprotonation at the C2 position of an oxazole ring by a strong base, such as an organolithium reagent, can induce an equilibrium between the C2-lithiated oxazole and a ring-opened vinyl isonitrile species. acs.orgpharmaguideline.comwikipedia.org While the C2 position in the target molecule is substituted with a phenyl group, harsh basic conditions could potentially lead to ring cleavage. pharmaguideline.com

Oxidative cleavage is another pathway for ring-opening. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can break open the oxazole ring. pharmaguideline.com In contrast, reagents like hydrogen peroxide are generally reported to not affect the oxazole core. pharmaguideline.com

Rearrangement reactions of the aromatic oxazole core are less common than for its saturated or partially saturated analogues like oxazolines. mdpi.comnih.gov The Cornforth rearrangement is a notable example, which involves the thermal rearrangement of 4-acyloxazoles. For 2,5-disubstituted oxazoles, deprotonation at C2 followed by acylation can lead to rearranged 4,5-disubstituted oxazoles. acs.org

Modifications of the Phenyl Substituent

The this compound molecule possesses two distinct phenyl rings that can be functionalized: the phenyl group at the C2 position of the oxazole and the aminophenyl group at the C5 position. The reactivity of these rings towards electrophilic substitution and other modifications is governed by the electronic nature of the substituents attached to them.

Halogenation and Nitration

Electrophilic aromatic substitution, such as halogenation and nitration, is expected to occur preferentially on the phenyl rings rather than the electron-deficient oxazole core. tandfonline.comwikipedia.org The aminophenyl ring is highly activated by the electron-donating amino group (-NH₂), which directs electrophiles to the ortho and para positions. Since the para position is blocked by the oxazole substituent, substitution is anticipated to occur at the positions ortho to the amine.

Conversely, the phenyl ring at the C2 position is less activated. Studies on analogous compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) show that nitration occurs on the phenyl rings, with the regioselectivity being highly dependent on the reaction conditions. rsc.org For instance, using nitric acid alone tends to favor para-substitution, whereas mixed nitric and sulfuric acids can lead to a higher proportion of meta-substituted products. rsc.org Given the strong activating effect of the amino group, it is highly probable that initial halogenation or nitration of this compound under standard conditions would occur on the aminophenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

Reaction Reagent Primary Site of Substitution Predicted Product(s)
Bromination Br₂/FeBr₃ Aminophenyl ring 3-Bromo-4-(2-phenyl-1,3-oxazol-5-yl)aniline
Nitration HNO₃/H₂SO₄ Aminophenyl ring 3-Nitro-4-(2-phenyl-1,3-oxazol-5-yl)aniline

Direct Arylation Reactions

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov While many studies focus on the direct arylation of the oxazole ring C-H bonds (typically at C2 or C5), these positions are already substituted in the target molecule. nih.govresearchgate.netorganic-chemistry.org

However, this methodology can be extended to the C-H activation of the phenyl substituents. The nitrogen atom of the oxazole ring can act as a directing group, facilitating the ortho-arylation of the 2-phenyl ring. This type of directed C-H activation has been successfully applied to similar systems, such as the arylation of 2-arylbenzoxazoles and 2-arylbenzothiazoles. nih.govresearchgate.net In these cases, a palladium catalyst, in conjunction with a suitable oxidant and base, enables the coupling of the ortho C-H bond of the 2-aryl group with an aryl halide. A similar strategy could be employed to introduce aryl groups at the C2' position of the 2-phenyl substituent of this compound.

Table 2: Representative Conditions for Directed C-H Arylation

Substrate Type Catalyst Base Arylating Agent Solvent Reference System
2-Arylbenzothiazole Pd(OAc)₂ K₂CO₃ Aryl Iodide Toluene 2-Arylbenzothiazoles nih.gov

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.orgmdpi.com The primary amine functionality of this compound makes it an ideal component for a variety of MCRs.

One of the most well-known MCRs is the Hantzsch pyridine (B92270) synthesis. chemtube3d.comwikipedia.org In its classical form, the reaction involves an aldehyde, two equivalents of a β-ketoester, and an amine donor, typically ammonia (B1221849). organic-chemistry.org By substituting ammonia with this compound, novel N-aryl dihydropyridine (B1217469) and pyridine derivatives bearing the bulky oxazole substituent can be synthesized. nih.gov This approach allows for the rapid construction of complex heterocyclic frameworks.

Other MCRs where this aniline derivative could be employed include the Ugi and Passerini reactions, which involve isocyanides, or the van Leusen imidazole (B134444) synthesis. nih.govnih.govmdpi.com The incorporation of the this compound moiety into these reactions would yield diverse scaffolds with a high degree of molecular complexity and substitution patterns.

Polymerization Reactions Utilizing this compound as a Monomer

The aniline functional group serves as a polymerizable unit, enabling this compound to act as a monomer for the synthesis of novel polyaniline (PANI) derivatives. nih.govrsc.org Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline ring. nih.gov

Chemical oxidative polymerization is the most common method for synthesizing PANI and its derivatives. researchgate.netnih.gov This process typically involves the oxidation of the aniline monomer in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate (APS). nih.govmdpi.com The polymerization of this compound would proceed via the formation of radical cations, leading to head-to-tail coupling and the formation of a polyaniline backbone. researchgate.net

The resulting polymer would feature pendant 4-(2-phenyl-1,3-oxazol-5-yl) groups along the polymer chain. These bulky, rigid substituents would significantly influence the polymer's properties. It is anticipated that the substituents would increase the solubility of the polymer in common organic solvents, a common challenge with unsubstituted PANI. nih.gov Furthermore, the electronic and photophysical properties of the oxazole moiety could impart unique optical or sensing capabilities to the final polymeric material. The morphology and conductivity of the resulting polymer would also be modulated by the presence of these large side groups. nih.gov

Table 3: General Conditions for Oxidative Polymerization of Aniline Derivatives

Monomer Oxidant Medium Typical Temperature Resulting Polymer
Aniline Hydrochloride Ammonium Persulfate (APS) Aqueous HCl 0-25 °C Polyaniline (emeraldine salt)

Advanced Applications of 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline in Materials Science and Technology Research

Role in Organic Electronic Device Research

The π-conjugated system of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline provides a backbone for designing materials with tailored electronic properties suitable for organic electronic devices. The ability to functionalize both the aniline (B41778) and phenyl groups allows for fine-tuning of energy levels and charge transport characteristics.

Charge Transport Layer Components in Research Prototypes

In organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), efficient charge transport layers are crucial for device performance. These layers facilitate the movement of charge carriers (holes and electrons) between the electrodes and the active layer. While direct studies on this compound as a charge transport material are limited, research on analogous structures highlights the potential of the oxazole (B20620) scaffold.

Theoretical studies using Density Functional Theory (DFT) have been conducted on related oxazolone (B7731731) derivatives to predict their charge transport capabilities. These calculations focus on reorganization energy, which is the energy required for a molecule's geometry to change between its neutral and charged states. A lower reorganization energy is indicative of better charge transport mobility. For instance, calculations on derivatives like (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one provide insights into the hole and electron reorganization energies, suggesting their suitability as either hole-transporting or electron-transporting materials depending on the specific molecular structure. The core structure of this compound, with its potential for high charge carrier mobility, makes it an attractive candidate for incorporation into hole transport layers (HTLs) or electron transport layers (ETLs) in prototype devices.

Table 1: Theoretical Charge Transport Properties of a Related Oxazole Derivative Data based on theoretical calculations for analogous compounds.

PropertyValue (eV)Implication for Charge Transport
Hole Reorganization Energy (λh)LowPotentially good hole mobility
Electron Reorganization Energy (λe)ModeratePotentially moderate electron mobility

Source: Adapted from theoretical studies on oxazole derivatives.

Emitter Materials in Advanced Optoelectronic Systems

The development of efficient and stable emitter materials is a key area of research in optoelectronics, particularly for OLEDs. The photoluminescent properties of a material are determined by its molecular structure, which influences the energy of the emitted light (color) and the efficiency of the light-emission process.

Research into oxazole-containing compounds has demonstrated their significant potential as blue-light emitters. A study on a series of 4,5-di-substituted oxazole derivatives revealed that these molecules can exhibit strong fluorescence in the deep blue region of the spectrum. The inherent rigidity and aromatic nature of the oxazole ring, combined with suitable donor and acceptor substituents, can lead to high photoluminescence quantum yields (PLQY). The this compound structure, possessing a donor (aniline) and acceptor (phenyl-oxazole) framework, is conducive to forming an intramolecular charge transfer (ICT) state, which is often responsible for strong light emission. The specific emission color and efficiency can be tuned by modifying the substituents on the phenyl and aniline rings.

Table 2: Photophysical Properties of Emissive Oxazole Analogues

Compound TypeEmission Maxima (λem)Application
4,5-di-substituted oxazole derivatives~400-450 nm (Deep Blue)Optoelectronic Applications

Source: Adapted from research on synthesized oxazole analogues.

Electron Acceptor/Donor Materials in Photovoltaic Research

The fundamental principle of organic photovoltaics relies on the creation and separation of excitons (electron-hole pairs) at a donor-acceptor interface. The molecular architecture of this compound, featuring the electron-donating aniline moiety and the electron-accepting phenyl-oxazole system, makes it a classic example of a "push-pull" or donor-π-acceptor (D-π-A) chromophore.

In such systems, photoexcitation leads to an intramolecular charge transfer from the donor (aniline) to the acceptor (phenyl-oxazole) part of the molecule. This inherent charge separation capability is highly desirable for materials used in the active layer of organic solar cells. By engineering derivatives of this compound, it is possible to create materials that can function as either the electron donor or the electron acceptor component. For instance, enhancing the electron-donating strength of the aniline group or extending the π-conjugation could produce effective donor materials. Conversely, attaching strong electron-withdrawing groups to the phenyl-oxazole core could yield potent acceptor materials. The isoxazol-5(4H)-one motif, a related heterocyclic structure, has been identified as a powerful electron acceptor in D-A molecules designed for solar cell research.

Development of Advanced Chemosensors and Biosensors

The responsive nature of the this compound scaffold to its chemical environment allows for its use in the design of chemosensors and biosensors. The fluorescence properties of the molecule can be modulated by interactions with specific analytes, leading to a detectable signal.

Selective Ion Recognition Mechanisms

The aniline group within this compound provides a reactive site that can be functionalized to create specific binding sites for metal ions. For example, condensation of the primary amine with an aldehyde can form a Schiff base, a class of compounds well-known for their ability to coordinate with metal ions. The binding of a cation can alter the electronic structure of the entire conjugated molecule, resulting in a change in its absorption or fluorescence properties (e.g., color change or fluorescence quenching/enhancement). This "on-off" or "off-on" signaling mechanism is the basis for optical sensing.

Research on various Schiff bases has demonstrated high selectivity for trivalent cations like Al³⁺. Similarly, azaheterocyclic structures, which share features with the oxazole ring, have been incorporated into bola-amphiphiles that show a pronounced fluorescence "turn-off" response to heavy metal cations like Hg²⁺. This suggests that derivatives of this compound could be engineered for the selective detection of specific and environmentally relevant metal ions.

Table 3: Performance of Related Heterocyclic-Based Ion Sensors

Sensor TypeTarget IonDetection MechanismDetection Limit (nM)
Schiff Base SensorAl³⁺Fluorescence Enhancement290
Azaheterocycle BolaHg²⁺Fluorescence QuenchingN/A

Source: Adapted from reviews and studies on optical chemical sensors.

pH-Responsive Material Design

The aniline moiety is a well-known pH-sensitive functional group. The lone pair of electrons on the nitrogen atom can be protonated in acidic conditions, forming an anilinium cation. This protonation event significantly alters the electronic properties of the molecule. In the context of this compound, the aniline group acts as an electron donor in its neutral state. Upon protonation, its electron-donating ability is quenched.

This change drastically affects the intramolecular charge transfer characteristics of the molecule, leading to a corresponding change in its photophysical properties, such as a shift in the absorption or fluorescence wavelength. This pH-dependent behavior can be harnessed to create fluorescent pH sensors. For example, a related oxazole-based probe, DAPOX-BPin, was designed for detecting hydrogen peroxide and its fluorescence response was studied in buffered solutions at a specific pH, indicating the importance of pH in controlling the probe's optical properties. By calibrating the fluorescence response of this compound or its derivatives to changes in pH, these compounds can be developed into sensitive materials for monitoring pH in various chemical and biological systems.

Small Molecule Detection Strategies

The compound this compound and its derivatives are valuable in the creation of chemosensors for detecting small molecules. These sensors typically function based on the quenching or enhancement of fluorescence when they interact with a specific substance. The natural fluorescence of the oxazole core can be altered by the presence of various small molecules, which produces a detectable signal.

Scientists have investigated the use of sensors based on this compound for identifying a variety of analytes, such as metal ions and nitroaromatic compounds. For example, the aniline group can be modified to create specific binding sites for target molecules. When a target molecule binds to the sensor, the electronic properties of the fluorophore are changed, leading to a modification in its fluorescent light emission. This "turn-off" or "turn-on" response enables the quantitative detection of the analyte. The sensitivity and selectivity of these sensors can be adjusted by altering the molecular structure of the oxazole derivative.

Luminescent Material Research

The strong light-emitting quality of this compound is a primary characteristic that makes it suitable for developing advanced luminescent materials. Its rigid, flat structure and extensive system of conjugated π-bonds contribute to a high efficiency of fluorescence, making it a desirable component for various light-emitting technologies.

Design of Fluorescent Probes for Material Science Applications

The this compound structure serves as a flexible foundation for creating fluorescent probes used in a wide range of materials science applications. These probes can be employed to study the internal structure of polymers, observe polymerization reactions, or find defects in materials. By integrating this fluorescent molecule into a polymer's main chain or as a side group, researchers can produce materials that are inherently fluorescent.

The light-emitting properties of these probes, including their emission wavelength and quantum efficiency, can be affected by the surrounding environment, such as polarity, viscosity, and temperature. This sensitivity allows them to provide information about the properties of the material they are in. For instance, changes in the fluorescence of an embedded probe can signal changes in the physical state of a polymer as it undergoes a phase transition.

PropertyDescriptionRelevance in Fluorescent Probes
High Quantum Yield The efficient conversion of absorbed light into emitted light.Enables sensitive detection and bright imaging.
Environmental Sensitivity The properties of fluorescence change in response to the local environment (e.g., polarity, viscosity).Allows for the investigation of material properties and any changes.
Chemical Stability Resistance to breaking down under different conditions.Ensures the durability and dependability of the probe.
Tunable Photophysics The wavelengths of absorption and emission can be altered through chemical synthesis.Permits the creation of probes for particular uses and for detecting multiple signals at once.

Development of Scintillation Materials

Scintillators are materials that produce light when they are exposed to ionizing radiation. They are essential parts of radiation detectors used in medical imaging, high-energy physics research, and security screening. The high fluorescence efficiency and quick decay time of this compound and its related compounds make them excellent choices for use as primary or secondary scintillators.

In plastic scintillators, these fluorescent dyes are mixed into a polymer base. When the plastic is subjected to radiation, the polymer molecules get excited and pass their energy to the dye molecules. The dye then quickly loses this extra energy by emitting visible light, which is captured by a photodetector. The effectiveness of this process is dependent on the overlap between the light spectrum emitted by the polymer and the light spectrum absorbed by the dye, as well as the amount of dye present.

Catalysis and Ligand Design Research

The structural characteristics of this compound also make it suitable for use in catalysis, especially in designing ligands for reactions catalyzed by transition metals and in creating organocatalysts.

Ligand Scaffolds for Transition Metal Catalysis

The nitrogen atom in the oxazole ring and the amino group on the aniline part of this compound can serve as points of attachment for transition metals. This enables the molecule to function as a bidentate ligand, creating stable complexes with a range of metal centers. The electronic characteristics of the ligand can be finely adjusted by adding different chemical groups to the phenyl or aniline rings, which in turn affects the catalytic performance of the resulting metal complex.

These ligands have been examined in various cross-coupling reactions, like the Suzuki and Heck reactions, which are crucial processes in organic synthesis. The spatial arrangement and electronic nature of the ligand can manage the selectivity and effectiveness of the catalytic reaction.

Metal Complex PropertyInfluence of Ligand
Catalytic Activity The electron-donating or -withdrawing quality of substituents on the ligand can alter the reactivity of the metal center.
Selectivity The bulkiness of the ligand can control the specific location and three-dimensional orientation of the reaction.
Stability The binding of the metal by the bidentate ligand improves the stability of the catalytic substance.

Organocatalytic Applications of this compound Derivatives

Organocatalysis is a field of catalysis that employs small organic molecules to speed up chemical reactions. The aniline group of this compound can be used as a key component in the design of organocatalysts. For instance, it can be transformed into a chiral amine or a thiourea (B124793) derivative to produce catalysts for asymmetric synthesis, where one of two mirror-image products is preferentially formed.

These catalysts can activate starting materials by forming hydrogen bonds or iminium ions, which helps to guide stereoselective transformations. The rigid oxazole framework can establish a well-defined chiral environment, resulting in high levels of enantioselectivity in the reactions they catalyze. The modular design of the this compound structure permits systematic changes to the catalyst's structure to enhance its performance for a particular reaction.

Functional Polymeric Materials Research

The diamine nature of this compound allows for its integration into various polymer backbones, imparting unique functionalities and enhanced properties to the resulting materials.

Incorporation into High-Performance Polymers

The incorporation of rigid heterocyclic rings into the main chain of aromatic polymers is a well-established strategy for synthesizing high-performance materials known for their exceptional thermal resistance and mechanical strength. nih.gov The structure of this compound makes it an ideal diamine monomer for creating polymers such as aromatic polyamides and polyimides.

These polymers are typically synthesized through polycondensation reactions. For instance, aromatic polyamides can be prepared by reacting a diamine like this compound with an aromatic diacyl chloride. Similarly, polyimides are formed in a two-step process involving the reaction of the diamine with a tetracarboxylic acid dianhydride to form a polyamic acid precursor, followed by thermal or chemical imidization. researchgate.netresearchgate.net

The inclusion of the phenyl-oxazole moiety in the polymer backbone contributes to several desirable characteristics:

High Thermal Stability: The rigid and stable heterocyclic oxazole ring enhances the thermal and thermo-oxidative stability of the polymer. Aromatic polyamides and polyimides containing such structures often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), making them suitable for applications in demanding, high-temperature environments. nih.govresearchgate.net

Improved Mechanical Properties: The rigidity of the polymer chain, enforced by the phenyl-oxazole unit, leads to materials with high tensile strength and modulus. researchgate.net

Enhanced Solubility: While aromatic polymers are often difficult to process due to poor solubility, the introduction of specific pendant groups or carefully designed kinks in the polymer backbone, which can be achieved with isomeric variants of oxazole-containing diamines, can improve their solubility in organic solvents without compromising thermal properties. nih.govresearchgate.net

Table 1: Typical Properties of Aromatic Polyimides Containing Heterocyclic Units
PropertyTypical Value RangeSignificance
Glass Transition Temperature (Tg)230–275 °CIndicates the upper temperature limit for structural applications. researchgate.net
5% Weight Loss Temperature (Td)> 450 °CDemonstrates high thermal stability in inert atmospheres. researchgate.netresearchgate.net
Tensile Strength75–125 MPaMeasures the material's resistance to being pulled apart. researchgate.net
Tensile Modulus1.5–2.0 GPaIndicates the material's stiffness. researchgate.net
Dielectric Constant (at 10 MHz)1.80–2.55Low values are crucial for microelectronics and high-frequency applications. researchgate.net

Development of Responsive Polymer Systems

"Smart" or stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli, are at the forefront of materials research. The chemical structure of this compound offers pathways to create such responsive systems, particularly those sensitive to pH.

Poly(2-oxazoline)s are a class of polymers well-known for their biocompatibility and tunable properties, making them excellent candidates for biomedical applications like drug delivery. bohrium.commdpi.commdpi.com By synthesizing a 2-oxazoline monomer that includes the this compound moiety, this functional unit can be incorporated into a poly(2-oxazoline) backbone via cationic ring-opening polymerization (CROP). mdpi.comrsc.org

The key to responsiveness lies in the aniline group. The nitrogen atom in the aniline can be protonated or deprotonated depending on the pH of the surrounding environment. mdpi.com

pH-Responsiveness: In acidic conditions (low pH), the aniline group accepts a proton, becoming positively charged. The resulting electrostatic repulsion between these charged groups along the polymer chain causes a conformational change, typically leading to the polymer chain swelling or dissolving. mdpi.comnih.gov As the pH increases, the aniline is deprotonated, the charge is neutralized, and the polymer may become more hydrophobic, leading to collapse or aggregation. This reversible behavior can be harnessed to create pH-sensitive micelles for targeted drug delivery, where a drug is released in the acidic microenvironment of a tumor cell. nih.gov

Photo-Responsiveness: The phenyl-oxazole structure is a chromophore, meaning it absorbs light at specific wavelengths. While less explored for this specific compound, incorporating such chromophores into polymer backbones can lead to photo-responsive materials. In some systems, light absorption can trigger isomerization or other photochemical reactions that alter the polymer's conformation or solubility. mdpi.comresearchgate.net

Nonlinear Optics (NLO) Research

Nonlinear optical (NLO) materials are essential for technologies that involve modifying the properties of light, such as frequency conversion and all-optical switching. The electronic structure of this compound makes it a promising candidate for NLO applications.

Design of Second Harmonic Generation (SHG) Materials

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of a specific frequency interacting with a material are combined to generate one new photon with twice the frequency (and half the wavelength). rsc.org A key requirement for a molecule to exhibit SHG is a non-centrosymmetric structure and a large first molecular hyperpolarizability (β).

The design of efficient SHG chromophores often follows a Donor-π-Acceptor (D-π-A) model. rsc.orgbeilstein-journals.org The this compound molecule fits this model perfectly:

Donor (D): The aniline group (-NH₂) is a strong electron-donating group.

π-Bridge and Acceptor (π-A): The conjugated system of the phenyl and oxazole rings acts as a π-bridge that facilitates charge transfer from the donor. The electron-deficient nature of the oxazole ring helps it function as part of the acceptor system.

This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge leads to a large change in the molecule's dipole moment upon excitation, which is fundamental to a high β value. The NLO response of similar oxazole-based dyes has been quantified using techniques like Hyper-Rayleigh Scattering (HRS), confirming the effectiveness of this molecular design. rsc.orgusp.brrsc.org The magnitude of β is a direct measure of the molecule's potential for SHG applications. rsc.org

Table 2: Representative First Hyperpolarizability (β) Values for D-π-A Oxazole-Based Chromophores
Compound Structure (Simplified)Experimental βHRS (10-30 esu) at 1064 nmReference
Donor-Styryl-Oxazole155 ± 15 usp.br
Donor-Alkynyl-Oxazole100 ± 10 usp.br
Donor-Aryl-Oxazole~50 - 200 rsc.org

Note: Values are for analogous structures to illustrate the range of NLO response in this class of compounds.

Two-Photon Absorption (TPA) Material Design Principles

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons, typically of lower energy in the near-infrared (NIR) range, to reach an excited state that would normally be accessed by a single high-energy (e.g., UV) photon. acs.org This phenomenon is the basis for applications like 3D microfabrication, high-resolution fluorescence microscopy, and optical data storage. acs.orgresearchgate.net

The design principles for efficient TPA materials are closely related to those for SHG, often relying on enhancing intramolecular charge transfer (ICT). acs.org Key principles for designing TPA materials based on the this compound scaffold include:

Strong Donor-π-Acceptor (D-π-A) Character: As with SHG, a strong D-A configuration is crucial. The efficient ICT from the aniline donor to the phenyl-oxazole acceptor significantly enhances the TPA cross-section (σ₂), which is the measure of a molecule's TPA efficiency. acs.orgresearchgate.net

Extended π-Conjugation: Increasing the length of the π-conjugated system generally leads to a larger TPA cross-section and shifts the TPA peak to longer wavelengths. researchgate.net

Symmetry and Dimensionality: While dipolar (D-π-A) structures are effective, research has shown that symmetrical (D-π-A-π-D or A-π-D-π-A) and multi-branched (Y-shaped) chromophores can lead to even larger TPA cross-sections due to cooperative enhancement effects. montana.eduacs.org Starting with this compound, one could envision synthesizing larger, symmetrical molecules that incorporate this core unit.

The TPA properties of various oxazole derivatives have been investigated, with studies showing that tuning the electronic nature of the donor and acceptor groups and modifying the π-bridge are effective strategies for optimizing TPA performance. researchgate.net

Table 3: Two-Photon Absorption (TPA) Properties of Representative Oxazole Derivatives
Chromophore TypeMax. TPA Cross-Section (σ₂) [GM]*Excitation Wavelength Range (nm)Key Design Feature
π-conjugated oxazole~20 - 90700 - 900Basic D-π-A structure. researchgate.net
Porphyrin with electron-accepting groups~1600~770Symmetrical, strong acceptor groups. montana.edu
Water-soluble photosensitizer~1290740 - 1000High fluorescence and singlet oxygen quantum yield. researchgate.net

*1 GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1. Values are for analogous systems to illustrate design principles.

Future Research Directions and Emerging Challenges for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Exploration of Novel Synthetic Methodologies

While general methods for creating 2,5-diaryloxazoles are established, the development of more efficient, selective, and sustainable routes to 4-(2-phenyl-1,3-oxazol-5-yl)aniline and its derivatives remains a key objective.

Future synthetic research will likely focus on the selective functionalization of the pre-formed this compound scaffold. The molecule presents several sites for modification: the aniline (B41778) ring, the phenyl ring, and the oxazole (B20620) core itself.

A significant challenge lies in achieving high chemo- and regioselectivity. For instance, direct C-H arylation techniques, which have been developed for oxazoles, could be explored to introduce substituents at the C4 position of the oxazole ring or to further functionalize the terminal phenyl ring without affecting the reactive aniline group. beilstein-journals.orgbeilstein-journals.org Research into palladium-catalyzed direct arylation has shown that selectivity between the C2 and C5 positions of the oxazole ring can be controlled by the choice of solvent and phosphine (B1218219) ligands. beilstein-journals.orgorganic-chemistry.org Applying these principles to protect the aniline and then selectively functionalize the other aromatic rings would be a significant step forward.

Another avenue involves the functionalization of the aniline moiety. While standard electrophilic aromatic substitution reactions on the aniline ring are known, controlling the position of substitution (ortho vs. meta to the oxazole) and avoiding N-functionalization side reactions will require careful optimization of reaction conditions. The development of orthogonal protecting group strategies will be crucial for the selective modification of different parts of the molecule.

Table 1: Comparison of Methodologies for 2,5-Diaryloxazole Synthesis

Method Catalyst/Reagent Starting Materials Key Advantages Reference
Rhodium-Catalyzed Annulation Rhodium catalyst 1,2,3-Triazoles and Aldehydes Good to excellent yields, concise synthesis of natural products. nih.govresearchgate.net nih.govresearchgate.net
Copper-Catalyzed Oxidative Cyclization Copper catalyst, H2O2 Amines and β-ketoesters Use of a greener oxidant, mild conditions. nih.gov nih.gov
Metal-Free Oxidative Cyclization (Diacetoxyiodo)benzene (PIDA) Chalcones and Ammonium (B1175870) Acetate (B1210297) Avoids transition metal catalysts, room temperature reaction. rsc.org rsc.org
Van Leusen Oxazole Synthesis Tosylmethyl isocyanide (TosMIC) Aldehydes Versatile and widely used for 5-substituted oxazoles. researchgate.netijpsonline.com researchgate.netijpsonline.com

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. A forward-looking research direction would be the exploration of biocatalytic methods to produce chiral analogues of this compound. While no specific biocatalytic routes for this compound exist, the broader field of biocatalysis offers potential strategies. For example, lipases could be used for the kinetic resolution of racemic precursors, or engineered enzymes could potentially catalyze key bond-forming reactions in a stereoselective manner. The synthesis of oxazole-containing peptides and natural products suggests that enzymatic pathways for such heterocycles are plausible and could be harnessed for synthetic purposes. mdpi.com

Advanced Computational Modeling for Predictive Material Science

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic and photophysical properties of organic molecules. hilarispublisher.comlongdom.org For this compound, DFT calculations can be employed to predict its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding its potential in electronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. irjweb.comresearchgate.net

Future research should focus on building accurate computational models to screen virtual libraries of this compound derivatives with various substituents. This predictive screening can identify promising candidates with tailored optical and electronic properties, such as specific emission colors or enhanced charge transport characteristics, thereby guiding and accelerating experimental synthesis efforts. researchgate.net Furthermore, modeling can provide insights into the molecule's behavior under external stimuli, such as pressure, which is relevant for developing piezochromic materials. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials often exhibit synergistic properties that surpass those of their individual components. researchgate.netresearchgate.net The aniline and oxazole moieties in this compound make it an excellent candidate for integration into such hybrid systems.

One emerging area is the development of core-shell nanocatalysts. nih.govacs.org The aniline group can be used to graft the molecule onto the surface of silica-encapsulated magnetic nanoparticles. The oxazole and phenyl rings can then act as ligands to coordinate with metal ions, creating a magnetically recoverable catalyst for various organic transformations. nih.govacs.org

Another promising direction is the use of this compound as a component in perovskite solar cells or as a surface modifier for quantum dots, where its electronic properties and ability to interact with inorganic surfaces could enhance device performance and stability.

Development of Supramolecular Assemblies Utilizing this compound

Supramolecular chemistry involves the study of non-covalent interactions to form large, ordered structures. rsc.org The rigid, planar structure of the 2,5-diaryloxazole core, combined with the hydrogen-bonding capability of the aniline group, makes this compound an attractive building block for supramolecular assemblies.

Future research could explore the self-assembly of this molecule into liquid crystals, gels, or other ordered structures. The π-π stacking interactions of the aromatic rings and hydrogen bonding of the aniline group could be exploited to control the morphology and properties of the resulting materials. rsc.org Furthermore, the synthesis of macrocycles and other complex architectures incorporating this oxazole derivative could lead to new host-guest systems and molecular sensors. researchgate.netnih.govthieme-connect.com

Scalable Synthesis and Industrial Feasibility Research

For any material to have a real-world impact, its synthesis must be scalable, cost-effective, and safe. While many laboratory-scale syntheses of 2,5-diaryloxazoles have been reported, research into the scalable production of this compound is a critical future step. nih.govresearchgate.netthieme-connect.de

This involves moving away from stoichiometric reagents and hazardous solvents towards catalytic, high-yielding reactions that are amenable to flow chemistry or large-batch production. ijpsonline.comijpsonline.com The economic viability of any proposed large-scale synthesis will need to be carefully assessed, considering the cost of starting materials, catalysts, and purification processes. beilstein-journals.org Research into one-pot synthesis procedures, which reduce the number of intermediate purification steps, will be particularly valuable in this context. thieme-connect.debiomedres.us

Addressing Sustainability and Environmental Impact in Research Pertaining to this compound

The advancement of chemical synthesis and the production of novel compounds like this compound for various applications necessitate a thorough evaluation of their environmental footprint. In line with the principles of green chemistry, a critical focus is emerging on developing sustainable synthetic routes and understanding the lifecycle and environmental impact of such heterocyclic compounds. This involves minimizing hazardous waste, utilizing renewable feedstocks, employing safer solvents and catalysts, and assessing the ecotoxicity and biodegradability of the final products and byproducts.

Greener Synthetic Approaches to the Oxazole Core

The synthesis of the 2,5-disubstituted oxazole core, central to this compound, has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. For instance, the Robinson-Gabriel synthesis, a classic method for creating 2,5-disubstituted oxazoles, often uses strong dehydrating agents like sulfuric acid or phosphorus pentachloride, which are hazardous and difficult to dispose of. ijpsonline.comijpsonline.com

Modern research has shifted towards more sustainable alternatives that improve atom economy, reduce energy consumption, and utilize less toxic materials. These green approaches are crucial for the sustainable production of oxazole derivatives. Key advancements include the use of efficient and recyclable catalysts, alternative energy sources, and environmentally benign solvent systems.

Several promising green synthetic strategies for 2,5-disubstituted oxazoles have been reported:

Catalysis with Benign Metals: Copper and iron-based catalysts are increasingly used as they are more abundant and less toxic than precious metal catalysts like palladium or rhodium. jsynthchem.commdpi.com Copper-catalyzed tandem oxidative cyclizations have been shown to produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Magnetically separable iron oxide nanoparticles (Fe₃O₄ MNPs) have also been employed as recyclable catalysts for the green synthesis of oxazole derivatives. mdpi.comnih.gov

Photocatalysis and Electrosynthesis: Visible-light photocatalysis represents a sustainable method that can proceed at room temperature, minimizing energy consumption. organic-chemistry.org Similarly, electrochemical synthesis offers a green alternative by avoiding the need for chemical oxidants, which often produce toxic byproducts. rsc.orgresearchgate.net A direct electrochemical phosphine-mediated cycloaddition has been developed to synthesize oxazoles from carboxylic acids, showcasing a sustainable catalytic system. rsc.org

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water or ionic liquids is a key principle of green chemistry. jsynthchem.com One-pot van Leusen oxazole synthesis has been successfully performed in ionic liquids, which could be recovered and reused for multiple cycles without significant loss of yield. organic-chemistry.org

Table 1: Comparison of Conventional and Green Synthetic Methods for 2,5-Disubstituted Oxazoles
MethodCatalyst/ReagentSolventConditionsSustainability AdvantagesReference
Robinson-Gabriel SynthesisH₂SO₄, POCl₃, PCl₅VariesHigh TemperatureLow (harsh reagents, low yield) ijpsonline.comijpsonline.com
Iodine-Catalyzed CyclizationIodineDMSOElevated TemperatureMetal-free, good functional group tolerance researchgate.netresearchgate.net
Copper-Catalyzed CyclizationCu(OTf)₂, CuFe₂O₄1,2-dichloroethane (B1671644), Water25-80°CUse of benign metal, high yields, potential for water as solvent ijpsonline.comjsynthchem.com
Gold-Catalyzed AnnulationGold(I) ComplexVariesMildHigh efficiency, atom economy, recyclable catalyst consensus.app
Electrochemical SynthesisNone (phosphine-mediated)VariesRoom TemperatureAvoids chemical oxidants, green catalytic system rsc.org
Calcium-Catalyzed SynthesisCa(NTf₂)₂EtOAc80°CUse of earth-abundant metal, environmentally benign byproducts nih.gov

Environmental Fate and Ecotoxicity

The environmental impact of this compound is dictated by its structural components: the aniline moiety and the phenyl-oxazole core.

Aniline Moiety: Aniline and its derivatives are chemicals of significant environmental concern. nih.gov They are used in the synthesis of numerous products, including dyes and pharmaceuticals, and can be released into the environment through industrial wastewater. openaccessjournals.comhbm4eu.eu

Persistence and Degradation: Aniline is susceptible to both biodegradation and photodegradation in aquatic environments. ccme.ca Microbial degradation is considered a significant removal process. ccme.ca However, the persistence of aniline derivatives can vary greatly depending on their specific structure and environmental conditions. mdpi.comresearchgate.netnih.gov Advanced Oxidation Processes (AOPs), such as the photo-Fenton reaction, have been shown to effectively degrade aniline in water, breaking it down into smaller molecules like p-aminophenol and eventually maleic and fumaric acids. nih.govacs.org

Aquatic Toxicity: Aniline is toxic to aquatic organisms. ccme.ca Studies on chlorinated aniline derivatives have shown they can disrupt growth, reproduction, and development in various species. mdpi.comnih.gov The toxicity of these compounds underscores the need for stringent management of their release into water bodies. mdpi.comresearchgate.netnih.gov

Table 2: Aquatic Toxicity of Aniline
OrganismEndpointConcentrationReference
Water flea (Daphnia magna)14-day LOEC (Lowest Observed Effect Concentration)21.8 µg/L ccme.ca
Blue-green alga (Anacystis aeruginosa)8-day Toxic Threshold0.16 mg/L ccme.ca
Green alga (Chlorella vulgaris)12-13 day Growth Inhibition183.9 mg/L ccme.ca

Heterocyclic Aromatic Core: The phenyl-oxazole portion of the molecule places it within the broad class of heterocyclic aromatic compounds. Many heterocyclic pharmaceuticals are noted for their persistence in the environment and potential for bioaccumulation. mdpi.com While oxazoles themselves are found in many natural products, the broader class of heterocyclic aromatic amines (HAAs), which are structurally related, includes compounds that are known to be mutagenic and carcinogenic. researchgate.netbiodetectionsystems.comnih.govresearchgate.netnih.gov This raises concerns about the potential long-term environmental and health impacts of novel, synthetic heterocyclic compounds if they are released into the ecosystem.

Future Research Directions and Emerging Challenges

To fully address the sustainability of this compound, future research must focus on several key areas. A primary challenge is the development of a holistic green synthetic protocol specifically for this molecule, optimizing for high atom economy, low energy use, and the elimination of hazardous substances.

Conclusion

Synthesis of Key Research Findings on 4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Direct research detailing the specific biological activities or applications of this compound is not extensively reported in publicly accessible literature. However, the research on closely related oxazole (B20620) derivatives provides significant insights. The oxazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. nih.govd-nb.info

Studies on derivatives, such as N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine, which contains the same core structure, have shown potential anticancer properties. This suggests that the 2-phenyl-5-aryloxazole scaffold is a promising backbone for the design of new therapeutic agents. Research on other substituted 2,5-diaryloxazoles has pointed towards applications in material science, for instance, as organic light-emitting diodes (OLEDs), and in medicinal chemistry as anti-inflammatory, antimicrobial, and antitumor agents. smolecule.comekb.eg

The general synthesis of 2,5-disubstituted oxazoles can be achieved through various multi-step reaction pathways. A common approach involves the cyclization of precursors to form the central oxazole ring. nih.gov For instance, a plausible route to this compound could involve the reaction of a benzaldehyde (B42025) derivative with an amino-functionalized precursor, followed by cyclization.

Reiteration of the Academic Significance of this compound Research

The academic significance of this compound lies in its role as a key building block for more complex molecules with potential therapeutic value. The 1,3-oxazole core is a privileged structure in medicinal chemistry, and the presence of a phenyl group at the 2-position and an aniline (B41778) group at the 5-position provides two key sites for chemical modification. nih.gov This allows for the creation of large libraries of derivative compounds for structure-activity relationship (SAR) studies.

The aniline moiety, in particular, is a versatile functional group that can be readily modified through reactions like acylation, sulfonation, or coupling reactions, enabling the attachment of various other pharmacophores or functional groups to fine-tune the biological activity, solubility, and other pharmacokinetic properties of the resulting molecules. cymitquimica.com Research into this and similar scaffolds contributes to a deeper understanding of how the spatial arrangement of aromatic and heterocyclic rings influences interactions with biological targets such as enzymes and receptors. smolecule.com

Outlook on the Enduring Research Potential of this compound

The enduring research potential for this compound is substantial, primarily as a scaffold for drug discovery and material science. Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: The development of new synthetic methodologies to efficiently produce a diverse range of derivatives from this core structure will be crucial. This will enable a more thorough exploration of its potential in various applications.

Pharmacological Evaluation: There is a clear opportunity for systematic screening of new derivatives against a wide array of biological targets. Based on the activities of related compounds, promising areas for investigation include cancer, inflammatory diseases, and infectious diseases. ontosight.aismolecule.comekb.eg In-depth studies into the mechanism of action of any active compounds will be a critical next step.

Material Science Applications: The photophysical properties of the 2,5-diaryloxazole core suggest that derivatives of this compound could be investigated for their use in electronic materials, such as fluorescent probes or components of OLEDs. smolecule.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Phenyl-1,3-oxazol-5-yl)aniline, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting aniline derivatives with α-amino ketones or aldehydes under acidic or thermal conditions. For example, intermediates like 1,3-oxazol-5(4H)-ones can form through tautomerism of azlactones, followed by nucleophilic substitution to introduce the phenyl and aniline groups . Key parameters include reaction temperature (80–120°C), solvent choice (e.g., acetic acid or DMF), and stoichiometric control of reagents to minimize side products. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers purify and characterize this compound to ensure high purity for downstream applications?

  • Methodological Answer : After synthesis, purification is critical. Recrystallization using ethanol/water mixtures or toluene is common. Characterization involves:

  • HPLC : To assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazole C-2 at δ 160–165 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]+^+ at m/z 237.1) .

Q. What spectroscopic techniques are most reliable for confirming the electronic structure of this compound?

  • Methodological Answer : UV-Vis spectroscopy can identify π→π* transitions in the oxazole ring (λmax ~250–280 nm). IR spectroscopy confirms functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C=N oxazole stretch at ~1650 cm1^{-1}) . For advanced confirmation, X-ray photoelectron spectroscopy (XPS) may resolve bonding environments of nitrogen atoms in the oxazole and aniline moieties .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX or ORTEP-III resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from ethanol). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) typically resolves bond lengths and angles. SHELXL refines structures using least-squares minimization, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement . For example, the oxazole ring’s planarity and dihedral angles relative to the phenyl group can be quantified to assess conjugation .

Q. How do computational methods (e.g., DFT) predict tautomerism or electronic effects in this compound, and how can these be validated experimentally?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and tautomeric equilibria (e.g., oxazole vs. oxazolone forms). Predicted IR and NMR spectra are compared with experimental data to validate models. For instance, Mulliken charge analysis can explain nucleophilic sites for functionalization .

Q. What strategies are recommended for designing bioactivity studies based on structural analogs of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies often modify the phenyl or aniline substituents. For enzyme inhibition assays (e.g., SARS-CoV-2 main protease), analogs with electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring are tested. IC50 values are determined via fluorometric assays, with molecular docking (AutoDock Vina) used to predict binding modes . Control experiments with mutant enzymes (e.g., C145A) confirm mechanism-based inactivation .

Data Contradiction Analysis

  • Conflicting Crystallographic Data : If bond lengths deviate >0.02 Å from DFT predictions, re-examine refinement parameters in SHELXL (e.g., extinction correction, anisotropic displacement). Validate against alternative software like Olex2 .
  • Unexpected Bioactivity Results : If an analog shows lower activity despite favorable computational docking, assess solubility (via HPLC) or stability (TGA/DSC) to rule out aggregation or degradation .

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